molecular formula C20H23N7O B13126667 1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea

1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea

Cat. No.: B13126667
M. Wt: 377.4 g/mol
InChI Key: AVFKTONNXINXND-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea is a synthetic organic compound that features a triazole ring, a phenyl group, a pyridine ring, and a piperidine ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment of the phenyl group: This step may involve a Suzuki coupling reaction.

    Formation of the piperidine ring: This can be synthesized through a reductive amination reaction.

    Attachment of the pyridine ring: This step might involve a nucleophilic substitution reaction.

    Formation of the urea linkage: This can be achieved through the reaction of an amine with an isocyanate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This could involve reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This might involve nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea would depend on its specific biological target. Potential mechanisms might include:

    Inhibition of enzymes: By binding to the active site of an enzyme.

    Receptor modulation: By interacting with a receptor to modulate its activity.

    DNA/RNA interaction: By binding to nucleic acids to affect their function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)amine: Similar structure but with an amine group instead of a urea linkage.

    1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate: Similar structure but with a carbamate group instead of a urea linkage.

Uniqueness

1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H23N7O

Molecular Weight

377.4 g/mol

IUPAC Name

1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-3-[3-(1,2,4-triazol-1-yl)phenyl]urea

InChI

InChI=1S/C20H23N7O/c28-20(25-18-4-1-5-19(11-18)27-15-22-14-23-27)24-17-6-9-26(10-7-17)13-16-3-2-8-21-12-16/h1-5,8,11-12,14-15,17H,6-7,9-10,13H2,(H2,24,25,28)

InChI Key

AVFKTONNXINXND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC(=CC=C2)N3C=NC=N3)CC4=CN=CC=C4

Origin of Product

United States

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